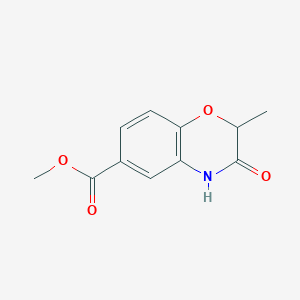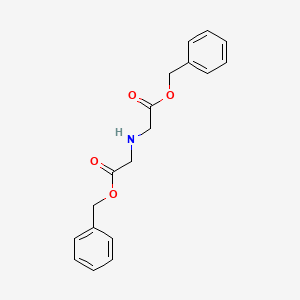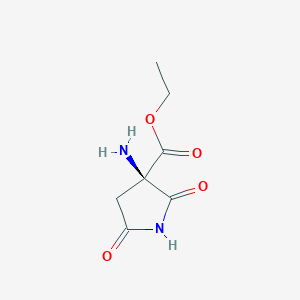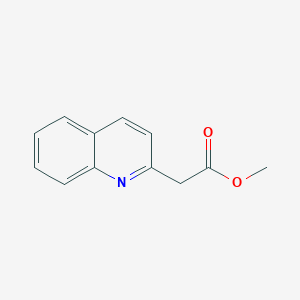
Methyl 2-(quinolin-2-yl)acetate
Descripción general
Descripción
“Methyl 2-(quinolin-2-yl)acetate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound is also known by its IUPAC name, 2-quinolinylmethyl acetate .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 2-(quinolin-2-yl)acetate”, has been a subject of interest in medicinal chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 2-(quinolin-2-yl)acetate” can be represented by the InChI code1S/C12H11NO2/c1-9(14)15-8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 . The compound has a complexity of 230 and a topological polar surface area of 39.2 Ų . Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(quinolin-2-yl)acetate” and its derivatives are diverse and complex . For instance, Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Physical And Chemical Properties Analysis
“Methyl 2-(quinolin-2-yl)acetate” has a molecular weight of 201.22 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Anticancer Activity
The quinoline scaffold, to which Methyl 2-(quinolin-2-yl)acetate belongs, is a significant motif in anticancer drug development. Compounds with this structure have been reported to activate cell apoptosis and exhibit antitumor properties through various mechanisms, including cell cycle arrest, apoptosis induction, angiogenesis inhibition, and modulation of nuclear receptor responsiveness .
Antimicrobial Properties
Quinoline derivatives, including Methyl 2-(quinolin-2-yl)acetate, have been utilized for their bactericidal and bacteriolytic activities. These compounds are often explored for their potential to combat bacterial infections, with some showing promising results against resistant strains .
Neuroprotective Effects
Research has indicated that quinoline compounds can play a role in neuroprotection, particularly in diseases like Alzheimer’s. They have been studied for their ability to inhibit acetylcholinesterase, which is a target for Alzheimer’s disease treatment .
Anti-inflammatory Applications
The anti-inflammatory properties of quinoline derivatives make them candidates for the treatment of inflammatory conditions. Methyl 2-(quinolin-2-yl)acetate may contribute to this field by inhibiting pathways that lead to inflammation .
Antidiabetic Potential
Some quinoline compounds have shown anti-diabetic activities, suggesting that Methyl 2-(quinolin-2-yl)acetate could be investigated for its potential to modulate blood sugar levels and provide a new approach to diabetes management .
Antioxidant Capabilities
The antioxidant activity of quinoline derivatives is another area of interest, as these compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various chronic diseases .
Diuretic Effects
Quinoline compounds have been noted for their diuretic effects, which could be beneficial in conditions where the removal of excess fluid from the body is desired. This application could extend to managing conditions like hypertension and edema .
Psychotropic Actions
Lastly, the psychotropic effects of quinoline derivatives are being explored, with some compounds affecting neurotransmitter systems. This suggests a potential for Methyl 2-(quinolin-2-yl)acetate to be used in the treatment of certain mental health disorders .
Direcciones Futuras
The future directions for “Methyl 2-(quinolin-2-yl)acetate” and its derivatives could involve further exploration of their synthesis protocols and biological activities . This could provide new clues or possibilities for the discovery of new and better drugs from the original naturally occurring quinoline and quinazoline alkaloids . Additionally, the design of new derivatives of phenoxy acetate and its derivatives could enhance the quality of life .
Propiedades
IUPAC Name |
methyl 2-quinolin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSNNDPZBIWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442404 | |
| Record name | Methyl 2-(quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52249-48-6 | |
| Record name | Methyl 2-(quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(quinolin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



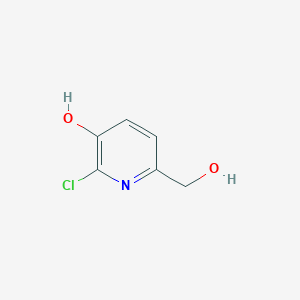


![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)

